molecular formula C6H11NO4 B555870 D-2-aminoadipic acid CAS No. 7620-28-2

D-2-aminoadipic acid

Cat. No. B555870
CAS RN: 7620-28-2
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-SCSAIBSYSA-N
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Description

D-2-aminoadipic acid (D-2-AAA) is a glutamate analog . It is also known as ®-2-Aminohexanedioic acid or D-Homoglutamic acid . It has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .


Molecular Structure Analysis

The linear formula of D-2-aminoadipic acid is HO2C(CH2)3CH(NH2)CO2H . Its molecular weight is 161.16 . The SMILES string representation is NC@H=O)C(O)=O .


Chemical Reactions Analysis

D-2-aminoadipic acid acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .


Physical And Chemical Properties Analysis

D-2-aminoadipic acid is a solid substance . It has an optical activity of [α]25/D -24.5±1.5°, c = 2 in 5 M HCl . It has a melting point of 208-210 °C . It is soluble in 1 M HCl at a concentration of 50 mg/mL .

Scientific Research Applications

Summary of the Application

D-2-aminoadipic acid (2-AAA) has been identified as a potential biomarker for diabetes risk .

Methods of Application or Experimental Procedures

In experimental studies, the administration of 2-AAA was observed in mice fed both standard chow and other diets . The correlation between levels of 2-AAA and other metabolite biomarkers of diabetes was also studied .

Results or Outcomes

The studies found that the levels of 2-AAA were not well correlated with other metabolite biomarkers of diabetes, suggesting they report on a distinct pathophysiological pathway . The administration of 2-AAA lowered fasting plasma glucose levels in mice .

Inhibitor of Glutamine Synthetase

Summary of the Application

D-2-aminoadipic acid has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 . It is a glutamate analog and exhibits gliotoxicity towards mitotic astrocytes .

Methods of Application or Experimental Procedures

The application of D-2-aminoadipic acid as an inhibitor of glutamine synthetase was studied in the context of the spontaneously immortalized human cell line MIO-M1 .

Results or Outcomes

The studies found that D-2-aminoadipic acid exhibits gliotoxicity towards mitotic astrocytes .

Astrotoxin to Kill Astrocytes

Summary of the Application

D-2-aminoadipic acid (DL-2-AAA) has been used as an astrotoxin to kill astrocytes that prevent efficient integration of transplanted cells into the retina .

Methods of Application or Experimental Procedures

DL-2-AAA was applied to astrocytes in the retina to study the effect of astrocytic swelling on the tortuosity .

Results or Outcomes

The studies found that DL-2-AAA can effectively kill astrocytes, thereby facilitating the integration of transplanted cells into the retina .

Therapeutic Agent for Treating Diseases

Summary of the Application

Compounds and peptides containing D-amino acids, including D-2-aminoadipic acid, have been found to be very potent in disease therapy .

Methods of Application or Experimental Procedures

D-amino acids have been used in the treatment of various diseases, including neurological disease, tissue/organ injury, reproduction function, biofilm infection, and cancer cell growth .

Results or Outcomes

D-amino acids have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .

Glutamate Synthetase Inhibitor

Summary of the Application

D-2-aminoadipic acid is a glutamate analog . It acts as an inhibitor of glutamate synthetase .

Methods of Application or Experimental Procedures

D-2-aminoadipic acid has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .

Results or Outcomes

D-2-aminoadipic acid exhibits gliotoxicity towards mitotic astrocytes .

Therapeutic Agent for Treating Diseases

Summary of the Application

Compounds and peptides containing D-amino acids, including D-2-aminoadipic acid, have been found to be very potent in disease therapy . D-amino acid-based peptide inhibitors interfere with the aggregation of amyloid-β peptides, which are major components of the plaque found in the brains of Alzheimer’s disease patients .

Methods of Application or Experimental Procedures

D-amino acids have been used in the treatment of various diseases, including neurological disease, tissue/organ injury, reproduction function, biofilm infection, and cancer cell growth .

Results or Outcomes

D-amino acids have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, it can effectively restrain the growth of cancer cells .

properties

IUPAC Name

(2R)-2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227062
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-2-aminoadipic acid

CAS RN

7620-28-2
Record name D-α-Aminoadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7620-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 2-amino-, (-)- and (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, 2-amino-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2-aminoadipic acid
Reactant of Route 2
Reactant of Route 2
D-2-aminoadipic acid
Reactant of Route 3
D-2-aminoadipic acid
Reactant of Route 4
D-2-aminoadipic acid
Reactant of Route 5
D-2-aminoadipic acid
Reactant of Route 6
D-2-aminoadipic acid

Citations

For This Compound
65
Citations
DR Sell, CM Strauch, W Shen… - Biochemical …, 2007 - portlandpress.com
We hypothesized that the ϵ-amino group of lysine residues in longlived proteins oxidatively deaminates with age forming the carbonyl compound, allysine (α-aminoadipic acid-δ-…
Number of citations: 150 portlandpress.com
M Claesen, A Vlietinck… - Bulletin des Sociétés …, 1968 - Wiley Online Library
… These two isomers may be prepared by reaction of benzyl chloroformate with L- and D-2-aminoadipic acid or by resolution of DL-2-carbobenzyloxyaminoadipic acid. Both methods …
Number of citations: 16 onlinelibrary.wiley.com
H Vanderhaeghe, A Vlietinck, M Claesen… - The Journal of …, 1974 - jstage.jst.go.jp
… This could be performed only with L-amino acid oxidase, because D-2-aminoadipic acid is inert to hog kidney D-amino acid oxidase.22) The presence of L-2-aminoadipic acid in …
Number of citations: 7 www.jstage.jst.go.jp
RM Lau, JTH van Eupen, D Schipper, GI Tesser… - Tetrahedron, 2000 - Elsevier
… d-Isomer (6a, using 3.63 g of crude 5a as starting material; as explained in the text, this crude material contained d-2-aminoadipic acid and was extensively purified by silicagel …
Number of citations: 9 www.sciencedirect.com
S Ouwerkerk-Mahadevan, GJ Mulder - Chemico-biological interactions, 1998 - Elsevier
… inhibitors of GSH conjugation that are active in the rat in vivo which are derived from the structure of GSH conjugates: they contain a backbone of γ-l-Glu-d-2-aminoadipic acid that is …
Number of citations: 16 www.sciencedirect.com
F Fournier, C Afonso, AE Fagin, S Gronert… - Journal of the American …, 2008 - Springer
The gas-phase acidities of aspartic, glutamic, and 2-aminoadipic acid have been determined by the kinetic method in a triple-quadrupole instrument. Although aspartic acid behaves in …
Number of citations: 30 link.springer.com
X Fan, J Zhang, M Theves, C Strauch, I Nemet… - Journal of Biological …, 2009 - ASBMB
Oxidative mechanisms during nuclear sclerosis of the lens are poorly understood, in particular metal-catalyzed oxidation. The lysyl oxidation product adipic semialdehyde (allysine, ALL…
Number of citations: 71 www.jbc.org
T Fukami, T Nagase, K Fujita, T Hayama… - Journal of medicinal …, 1995 - ACS Publications
… Additional abbreviations are defined in the text or as follows: Ama, 2-aminomalonic acid; D-Aad, D-2-aminoadipic acid; D-Sal, D-3-sulfoalanine; D-Hse, … D-2-aminoadipic acid. h D-Sal = …
Number of citations: 45 pubs.acs.org
SD Elakovich, J Yang - Journal of Chemical Ecology, 1996 - Springer
… assay system, we used commercially available d/-2-aminoadipic acid in our lettuce seedling bioassay at concentrations of 5-100 ppm. It exhibited progressive inhibitory effects on …
Number of citations: 33 link.springer.com
F Pratviel-Sosa, F Acher, F Trigalo… - FEMS microbiology …, 1994 - academic.oup.com
… indicated that the D configuration of glutamic acid, as well as the length of the side chain (2 CH2), were essential: neither L-glutamic acid, D-aspartic acid (1 CH2), D-2aminoadipic acid (…
Number of citations: 52 academic.oup.com

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